(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol is an organic compound with the molecular formula C13H20OS2 It is characterized by the presence of a tert-butyl group, a methoxy group, and two thiol groups attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol typically involves the reaction of 5-tert-butyl-2-methoxybenzene with formaldehyde and hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of a bis(methylthio) intermediate, which is then converted to the final product by reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol involves its interaction with various molecular targets through its thiol groups. These groups can form covalent bonds with proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-tert-Butyl-2-methoxyphenyl)dimethylsulfane
- (5-tert-Butyl-2-methoxy-1,3-phenylene)bis(methylsulfane)
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol is unique due to the presence of both thiol and methoxy groups on the same phenylene ring, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biomolecules and materials, making it a valuable compound in research and industry.
Properties
CAS No. |
77180-48-4 |
---|---|
Molecular Formula |
C13H20OS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
[5-tert-butyl-2-methoxy-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C13H20OS2/c1-13(2,3)11-5-9(7-15)12(14-4)10(6-11)8-16/h5-6,15-16H,7-8H2,1-4H3 |
InChI Key |
FXPYOAHDGVERHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CS)OC)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.